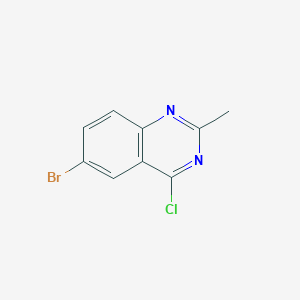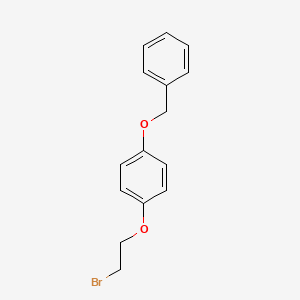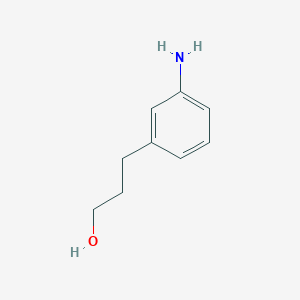
3-(3-Aminophenyl)propan-1-ol
Übersicht
Beschreibung
3-(3-Aminophenyl)propan-1-ol is a chemical compound that serves as a building block in the synthesis of various pharmacologically active molecules. It contains an amino group attached to a phenyl ring and a hydroxyl group at the terminal end of a three-carbon aliphatic chain. This structure is versatile and can be modified to produce a range of substances with potential biological activities.
Synthesis Analysis
The synthesis of compounds related to 3-(3-Aminophenyl)propan-1-ol has been explored in the context of beta-adrenergic blocking agents. A series of 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols, which are structurally related to 3-(3-Aminophenyl)propan-1-ol, have been synthesized. These compounds were created by introducing heterocyclic moieties either in the aryl or amidic groups. Some of these synthesized compounds exhibited greater potency than propranolol, a well-known beta-blocker, when tested intravenously in anesthetized rats. Furthermore, certain compounds demonstrated cardioselectivity in anesthetized cats, which is a desirable property for beta-blockers .
Molecular Structure Analysis
While the specific molecular structure analysis of 3-(3-Aminophenyl)propan-1-ol is not provided, related compounds such as 3-Amino-3-(4-fluorophenyl)propionic acid have been studied using ab initio and DFT methods. These studies included the analysis of zwitterionic monomer and dimer structures, focusing on intra- and intermolecular hydrogen bonds. The vibrational modes of these bonds were correlated with experimental IR spectra, providing insights into the stability and electronic properties of the molecules .
Chemical Reactions Analysis
The chemical reactivity of 3-(3-Aminophenyl)propan-1-ol itself is not directly discussed in the provided papers. However, the synthesis of related beta-blockers suggests that the amino group on the phenyl ring can participate in reactions to form amido linkages, while the hydroxyl group on the aliphatic chain can be involved in the formation of ethers . Additionally, the synthesis of poly(ether imine) dendrimers from a compound originating from 3-amino-propan-1-ol indicates that the primary amine and hydroxyl groups can be used to construct complex dendritic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(3-Aminophenyl)propan-1-ol are not explicitly detailed in the provided papers. However, the synthesis and biological evaluation of related poly(ether imine) dendrimers based on 3-amino-propan-1-ol suggest that these dendrimers are water-soluble and non-toxic, which could imply similar solubility and biocompatibility properties for 3-(3-Aminophenyl)propan-1-ol. The dendrimers were synthesized using a trifunctional monomer and could be functionalized with various terminal groups, demonstrating the versatility of the core structure .
Wissenschaftliche Forschungsanwendungen
Fluorescent Biomarkers Development
Pelizaro et al. (2019) explored the use of triazoanilines synthesized from compounds including a derivative of 3-(3-Aminophenyl)propan-1-ol for developing fluorescent biomarkers. These biomarkers have potential applications in biodiesel quality control and show low acute toxicity in various biological models, suggesting their safe use in environmental exposure scenarios (Pelizaro et al., 2019).
Corrosion Inhibition
Gao, Liang, and Wang (2007) synthesized tertiary amines, including those from the 1,3-di-amino-propan-2-ol series, which demonstrated significant inhibition of carbon steel corrosion. These compounds act as anodic inhibitors by forming a protective layer on the metal surface (Gao, Liang, & Wang, 2007).
Cardioselectivity in Beta-Blockers
Rzeszotarski et al. (1979) synthesized and analyzed a series of compounds including 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, related to 3-(3-Aminophenyl)propan-1-ol, for their affinity to beta-adrenoceptors. These compounds showed substantial cardioselectivity, important for the development of beta-blockers (Rzeszotarski et al., 1979).
Synthesis of (S)-dapoxetine
Torre, Gotor‐Fernández, and Gotor (2006) studied the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives for producing valuable intermediates like (S)-dapoxetine. This showcases the compound's role in asymmetric synthesis and pharmaceutical applications (Torre, Gotor‐Fernández, & Gotor, 2006).
Catalysis and Transformation Studies
Bernas et al. (2015) investigated the transformation of 1-(2-aminophenyl)propan-2-ol, a related compound, under various catalysts, demonstrating its potential in chemical synthesis and transformation processes (Bernas et al., 2015).
Antimicrobial and Antiradical Activity
Čižmáriková et al. (2020) synthesized a series of compounds including derivatives of 3-(3-aminophenyl)propan-1-ol and evaluated their antimicrobial and antioxidant activities, highlighting their potential in biological and pharmaceutical research (Čižmáriková et al., 2020).
Polyamine Synthesis
Cassimjee, Marin, and Berglund (2012) demonstrated the synthesis of polyamines from 3-amino-propan-1-ol, showcasing its application in the synthesis of multifunctional polycationic compounds for drug and gene delivery (Cassimjee, Marin, & Berglund, 2012).
Safety And Hazards
When handling 3-(3-Aminophenyl)propan-1-ol, it is advised to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended .
Relevant Papers The title compound, C10H15NO, is an amino alcohol with the hydroxy group residing on the terminal carbon atom . Apart from the hydroxy group and the phenyl ring, all non-hydrogen atoms are almost coplanar . More research is needed to fully understand the properties and potential applications of this compound.
Eigenschaften
IUPAC Name |
3-(3-aminophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUAFFKNTIUOFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435567 | |
| Record name | 3-(3-aminophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminophenyl)propan-1-ol | |
CAS RN |
52273-78-6 | |
| Record name | 3-(3-aminophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



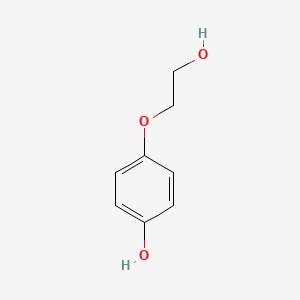
![5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1278164.png)
![Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1278166.png)
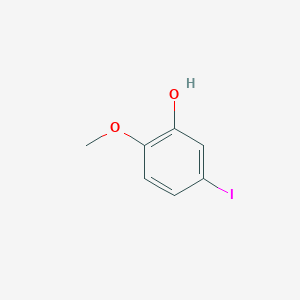
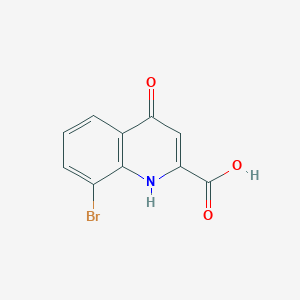
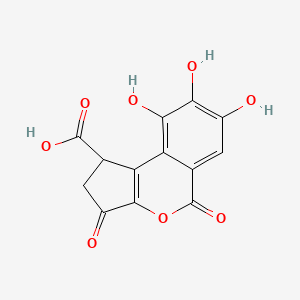
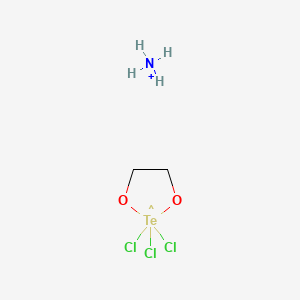
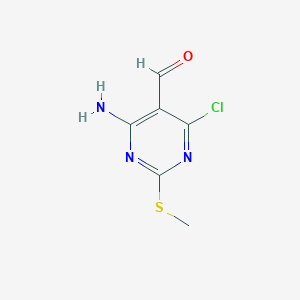
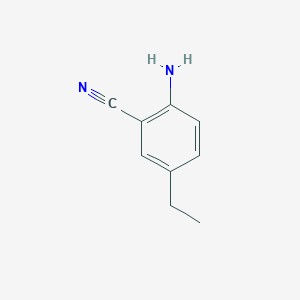
![(1S,3As,3bS,5aR,9aR,9bS,11aS)-N-(2-chlorophenyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1278181.png)
